molecular formula C₁₆₅H₂₅₄N₄₄O₅₅S B612670 Glucagon-like peptide II CAS No. 89750-15-2

Glucagon-like peptide II

Número de catálogo: B612670
Número CAS: 89750-15-2
Peso molecular: 3766.20
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glucagon-like peptide II is a 33-amino acid peptide derived from the proglucagon gene. It is predominantly characterized by its ability to induce intestinal growth and enhance nutrient absorption. This peptide is secreted in a nutrient-dependent manner from enteroendocrine cells in the gut and has been shown to have proliferative and antiapoptotic actions, leading to the expansion of the mucosal surface area .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and lyophilization. The process is optimized for high yield and purity, ensuring the peptide meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Glucagon-like peptide II can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products:

Aplicaciones Científicas De Investigación

Gastrointestinal Health and Function

Intestinal Growth and Repair:
GLP-2 is known for its intestinotrophic properties, stimulating the proliferation of intestinal crypt cells, which leads to an increase in mucosal mass and improved gut integrity. Studies have shown that GLP-2 administration enhances the recovery of intestinal mucosa after injury caused by conditions such as short bowel syndrome and chemotherapy-induced enteritis .

Nutrient Absorption:
In patients with short bowel syndrome, GLP-2 has been demonstrated to significantly improve nutrient absorption. A clinical study involving patients with severe malabsorption showed that treatment with GLP-2 resulted in an increase in energy absorption from 49.9% to 53.4%, along with improvements in wet weight and nitrogen absorption .

Clinical Applications

Short Bowel Syndrome:
GLP-2 has emerged as a therapeutic agent for short bowel syndrome, where it enhances intestinal adaptation and nutrient uptake. In clinical trials, GLP-2 analogs like teduglutide have shown efficacy in increasing plasma citrulline levels, a marker of intestinal function, and improving overall nutritional status .

Inflammatory Bowel Disease:
Research indicates that GLP-2 may be beneficial in managing inflammatory bowel diseases such as Crohn's disease. It has been shown to induce remission more effectively than placebo treatments, highlighting its potential as a novel therapeutic approach .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Intestinal GrowthStimulates crypt cell proliferation ,
Nutrient AbsorptionImproves energy absorption in short bowel syndrome ,
Inflammatory Bowel DiseaseInduces remission more effectively than placebo ,
Immune ModulationReduces inflammation and enhances gut barrier
Metabolic ConditionsPotential implications for obesity and diabetes ,

Mecanismo De Acción

Glucagon-like peptide II exerts its effects through a G-protein-coupled receptor expressed in enteric neurons or enteroendocrine cells. Upon binding to its receptor, it activates signaling pathways that promote cell proliferation, inhibit apoptosis, and enhance nutrient absorption. The peptide also increases intestinal and portal blood flow and inhibits gastric acid secretion .

Comparación Con Compuestos Similares

Uniqueness: Glucagon-like peptide II is unique in its specific role in promoting intestinal growth and enhancing nutrient absorption, without significant effects on glucose homeostasis. This distinguishes it from other incretin hormones like glucagon-like peptide I and gastric inhibitory polypeptide, which primarily regulate blood glucose levels .

Actividad Biológica

Glucagon-like peptide 2 (GLP-2) is an intestinal hormone derived from the proglucagon gene, primarily secreted by L cells in the intestinal mucosa. It plays a crucial role in maintaining gut integrity and function, promoting mucosal growth, and regulating various physiological processes. This article explores the biological activity of GLP-2, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

GLP-2 exerts its biological effects through several mechanisms:

  • Intestinal Growth Stimulation : GLP-2 promotes the proliferation of intestinal epithelial cells, leading to increased mucosal surface area and improved nutrient absorption. It enhances crypt cell proliferation and inhibits apoptosis, contributing to gut mucosal integrity .
  • Regulation of Gastrointestinal Motility : GLP-2 decreases gastric motility and secretion, which can be beneficial in conditions characterized by rapid transit times or diarrhea .
  • Enhancement of Nutrient Absorption : By expanding the mucosal epithelium, GLP-2 improves nutrient absorption efficiency. This effect is particularly significant in patients with short bowel syndrome (SBS), where nutrient absorption is compromised .
  • Neuroprotective Effects : Recent studies suggest that GLP-2 may have neuroprotective properties, potentially benefiting conditions involving neuronal injury .
  • Bone Metabolism : Emerging evidence indicates that GLP-2 may influence bone homeostasis, suggesting a role in anabolic bone processes .

Therapeutic Applications

GLP-2 has been investigated for various therapeutic applications:

  • Short Bowel Syndrome (SBS) : Clinical trials have demonstrated that GLP-2 significantly improves fluid absorption and nutritional status in SBS patients. Teduglutide, a GLP-2 analog, has been shown to enhance plasma citrulline levels and reduce the need for parenteral nutrition .
  • Graft-Versus-Host Disease (GVHD) : In mouse models and human studies, GLP-2 treatment has shown promise in protecting intestinal stem cells and Paneth cells during acute GVHD, promoting gut regeneration and reducing mortality rates associated with this condition .
  • Crohn's Disease : GLP-2 has demonstrated efficacy in inducing remission in Crohn's disease patients by enhancing mucosal healing and reducing inflammation .

Case Studies

  • Study on SBS Patients : A systematic review including 23 clinical trials with 843 patients indicated that various doses of teduglutide led to significant improvements in citrulline levels and overall nutritional status compared to control groups .
  • GVHD Mouse Model : Research showed that administering GLP-2 reduced acute GVHD severity while preserving graft-versus-leukemia effects. The mechanism involved regeneration of intestinal stem cells and modulation of the microbiome .

Data Table: Summary of Key Findings on GLP-2

Study/TrialConditionFindings
Teduglutide for SBSShort Bowel SyndromeImproved fluid absorption; increased citrulline levels
GLP-2 treatment in GVHDGraft-Versus-Host DiseaseEnhanced regeneration of intestinal stem cells; reduced GVHD severity
Efficacy in Crohn's DiseaseCrohn's DiseaseInduced remission; improved mucosal healing
Mechanistic StudyIntestinal GrowthIncreased crypt cell proliferation; reduced apoptosis

Propiedades

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSALRJGPBVBQU-PKQQPRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H254N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237869
Record name Glucagon-like peptide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3766.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89750-15-2, 223460-79-5
Record name Glucagon-like peptide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089750152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon-like peptide II
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12788
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon-like peptide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.